molecular formula C₁₇H₁₇D₃F₂N₄O₃S B1161124 (2R,3S,5S)-Omarigliptin-d3

(2R,3S,5S)-Omarigliptin-d3

Cat. No.: B1161124
M. Wt: 401.45
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,5S)-Omarigliptin-d3 is a deuterated analog of Omarigliptin (MK-3102), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Omarigliptin is a long-acting antidiabetic agent that functions by inhibiting the DPP-4 enzyme, thereby augmenting the action of incretin hormones like GLP-1, which in turn increases insulin secretion and decreases glucagon levels in a glucose-dependent manner . The parent compound has been demonstrated to provide significant glycemic efficacy, showing placebo-adjusted reductions in HbA1c, fasting plasma glucose, and 2-hour postprandial glucose in clinical studies . A 2024 meta-analysis confirmed its favorable glycemic efficacy and safety profile for managing type 2 diabetes . The incorporation of deuterium atoms in this compound is designed to potentially alter the pharmacokinetic profile of the molecule, making it a valuable internal standard for quantitative bioanalytical assays such as LC-MS. Its primary research applications include metabolism studies, drug-drug interaction investigations, and pharmacokinetic/pharmacodynamic (PK/PD) modeling of omarigliptin. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₇H₁₇D₃F₂N₄O₃S

Molecular Weight

401.45

Synonyms

(2R,3S,5S)-2-(2,5-Difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine;  (2R,3S,5S)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(trideuteriomethylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tet

Origin of Product

United States

Advanced Synthetic Methodologies for 2r,3s,5s Omarigliptin D3

Retrosynthetic Analysis of the (2R,3S,5S)-Omarigliptin Core

A retrosynthetic analysis of the Omarigliptin (B609743) core reveals a convergent strategy, dissecting the molecule into two key fragments: a highly functionalized pyranone and a methylsulfonylpyrrolopyrazole unit. The final molecule is assembled through a diastereoselective reductive amination coupling these two fragments, followed by deprotection. osaka-u.ac.jp

Identification of Key Chiral Building Blocks

The retrosynthetic disconnection of the Omarigliptin core structure highlights two primary chiral building blocks. The first is a highly substituted tetrahydropyranone ring, which contains the critical stereocenters that are essential for the molecule's biological activity. The second key fragment is the achiral, yet complex, methylsulfonylpyrrolopyrazole portion. The stereochemistry of the final compound is therefore predominantly determined by the synthesis of the tetrahydropyranone intermediate. The synthesis of this chiral core often starts from simple, inexpensive starting materials like glycine (B1666218) benzophenone (B1666685) imine, which is then elaborated through a series of stereocontrolled reactions. jst.go.jp An alternative approach utilizes an asymmetric Henry reaction between 2,5-difluorobenzaldehyde (B1295323) and nitromethane (B149229) to establish the initial stereocenter. jst.go.jp

Strategic Bond Disconnections for Stereocontrol

The key strategic bond disconnection in the retrosynthesis of Omarigliptin is the C-N bond formed during the reductive amination between the pyranone ketone and the amine of the pyrrolopyrazole fragment. osaka-u.ac.jp This disconnection simplifies the complex target molecule into two more manageable synthetic targets. The stereocontrol of the three contiguous stereocenters on the tetrahydropyran (B127337) ring is a central challenge. The manufacturing process strategically employs a series of ruthenium-catalyzed reactions to control this stereochemistry with high precision. osaka-u.ac.jpresearchgate.net The initial two contiguous stereocenters are established via a dynamic kinetic resolution, and the third is set during the construction of the pyran ring. This approach allows for the efficient and scalable production of the desired stereoisomer.

Stereoselective Synthesis of Key Chiral Intermediates of Omarigliptin

The synthesis of the chiral tetrahydropyranone intermediate is a cornerstone of the Omarigliptin manufacturing process. This is achieved through a sequence of highly stereoselective ruthenium-catalyzed reactions that ensure the correct configuration of the chiral centers.

Application of Ruthenium-Catalyzed Reactions in Pyranone Scaffold Construction

A dynamic kinetic resolution (DKR) reduction of a racemic α-aminoketone.

A cycloisomerization of a bis-homopropargylic alcohol to form a dihydropyran.

An oxidation of a pyranol to the desired pyranone.

This sequence of ruthenium-catalyzed steps allows for the construction of the complex chiral core of Omarigliptin from simple starting materials with a high degree of stereocontrol. osaka-u.ac.jpckisotopes.com

A pivotal step in the synthesis is the ruthenium-catalyzed dynamic kinetic resolution (DKR) of a racemic α-aminoketone. osaka-u.ac.jpnewdrugapprovals.org This reaction simultaneously sets two contiguous stereogenic centers with high diastereoselectivity and enantioselectivity. The use of a specific ruthenium catalyst, such as (R,R)-Ts-DENEB, has been shown to be highly efficient for this transformation, delivering the desired anti-amino alcohol with excellent stereocontrol. osaka-u.ac.jp This step is critical as it establishes the core stereochemistry of the tetrahydropyran ring early in the synthetic sequence.

Table 1: Performance of Ruthenium Catalyst in DKR

CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
RuCl(R,R)-Fsdpen8:1≥98%
(R,R)-Ts-DENEB24:1>99%

Data sourced from Organic Process Research & Development, 2015, 19, 1760–1768. osaka-u.ac.jp

Following the establishment of the stereocenters via DKR, a ruthenium-catalyzed cycloisomerization of a bis-homopropargylic alcohol is employed to construct the dihydropyran ring. osaka-u.ac.jpdigitellinc.com This reaction proceeds efficiently to form the six-membered heterocyclic core of the pyranone scaffold. The use of a ruthenium catalyst allows for a mild and effective cyclization, which is a key advantage in a multi-step industrial synthesis. digitellinc.com

Synthesis of the Deuterated Moiety and Final Assembly

To synthesize (2R,3S,5S)-Omarigliptin-d3, a deuterated version of the methylsulfonylpyrrolopyrazole fragment is required. This is achieved by using a deuterated sulfonating agent.

The synthesis of the deuterated final compound follows the established route for Omarigliptin, with the key difference being the use of methanesulfonyl-d3 chloride (CD3SO2Cl) in the sulfonylation step. Methanesulfonyl-d3 chloride can be conveniently prepared from dimethyl sulfoxide-d6. jst.go.jp

The Boc-protected pyrrolopyrazole intermediate is treated with a base, such as sodium hydride, followed by the addition of methanesulfonyl-d3 chloride to install the trideuteriomethylsulfonyl group. researchgate.net Subsequent deprotection of the Boc group yields the deuterated pyrrolopyrazole fragment.

Finally, this deuterated fragment is coupled with the previously synthesized chiral pyranone intermediate via diastereoselective reductive amination, followed by deprotection of the amine, to afford this compound. osaka-u.ac.jp

Ruthenium-Catalyzed Oxidation Steps

A pivotal transformation in the convergent synthesis of the Omarigliptin core structure is the oxidation of a pyranol intermediate to the corresponding pyranone. This step is crucial for setting up the subsequent diastereoselective reductive amination. The manufacturing route for Omarigliptin employs a highly efficient Ruthenium-catalyzed oxidation.

The process typically involves the oxidation of a protected (2R,3S,5R)-pyranol intermediate. This reaction is often carried out using a ruthenium catalyst, such as Ruthenium(III) chloride (RuCl₃), in the presence of an oxidant. This specific oxidation is a key component of a sequence of three ruthenium-catalyzed reactions that are central to the synthesis of the pyranone fragment, highlighting the versatility of ruthenium catalysis in achieving both stereochemical control and crucial bond formations. The successful execution of this oxidation provides the key pyranone intermediate in high purity, which is essential for the subsequent coupling step.

Table 1: Key Parameters in Ruthenium-Catalyzed Oxidation
ParameterDescriptionTypical Reagents/Conditions
SubstrateProtected (2R,3S,5R)-pyranol intermediateBoc-protected pyranol
CatalystRuthenium-based catalystRuCl₃
OxidantCo-oxidant to regenerate the active catalytic speciesSodium periodate (B1199274) (NaIO₄) or similar
Solvent SystemBiphasic or single-phase solvent systemAcetonitrile (B52724)/Water or Ethyl Acetate/Water
ProductProtected (2R,3S)-pyranone intermediateBoc-ketone 5

Diastereoselective Reductive Amination in Amine and Heterocycle Assembly

The final carbon-nitrogen bond formation that assembles the two key fragments of the Omarigliptin molecule is achieved through a diastereoselective reductive amination. This reaction couples the pyranone intermediate, generated from the ruthenium-catalyzed oxidation, with the sulfonated pyrazole (B372694) heterocycle.

This crucial step involves the reaction of the ketone on the pyranone ring with the primary amine of the pyrazole fragment to form an intermediate imine or enamine, which is then reduced in situ to the desired amine product. The stereochemical outcome of this reaction is paramount, as it establishes the final (5S) stereocenter of the molecule. The use of specific reducing agents and carefully controlled reaction conditions allows for high diastereoselectivity. A common reagent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and high selectivity in the reduction of imines in the presence of ketones. The process is optimized to achieve a high diastereomeric ratio (dr), typically around 19:1, favoring the desired (2R,3S,5S) isomer.

Table 2: Conditions for Diastereoselective Reductive Amination
ParameterDescriptionTypical Reagents/Conditions
Pyranone FragmentBoc-protected (2R,3S)-pyranoneIntermediate from oxidation step
Heterocycle FragmentMesylated pyrazole amine saltMesyl pyrazole BSA salt
Reducing AgentSelective hydride source for imine reductionSodium triacetoxyborohydride (NaBH(OAc)₃)
SolventAprotic polar solventDimethylacetamide (DMAC)
TemperatureLow temperature to enhance selectivity-15 °C
OutcomeHigh diastereomeric ratio favoring the desired product~19:1 dr

Deuterium (B1214612) Introduction Strategies for this compound

The synthesis of this compound requires the specific incorporation of three deuterium atoms into the molecular structure. The "-d3" designation strongly implies the replacement of a methyl group's three protons with deuterium (a -CD₃ group). Given the structure of Omarigliptin, the most logical and synthetically accessible location for this modification is the methyl group of the methanesulfonyl (mesyl) moiety. Two primary strategies can be employed for this purpose: site-specific deuteration on an existing framework or the use of a deuterated precursor in a convergent synthesis.

Site-Specific Deuteration Approaches within the Molecular Framework

Site-specific deuteration involves introducing deuterium into a fully formed or late-stage intermediate of the target molecule. This is often achieved through hydrogen-deuterium exchange (HDX) reactions. For Omarigliptin, this approach is less practical for the methylsulfonyl group, as the C-H bonds of the methyl group are non-acidic and not readily exchangeable under mild conditions that would preserve the rest of the complex molecule. wikipedia.org

However, for other positions, such as the C4 position of the pyrazole ring, direct H-D exchange can be a viable strategy. Studies have shown that pyrazole substrates can undergo selective deuteration at the C4 position by treatment with deuterium oxide (D₂O), sometimes with acid catalysis, which facilitates electrophilic substitution. researchgate.net While this would not produce Omarigliptin-d3 (referring to the methyl group), it represents a valid site-specific deuteration approach for other positions within the heterocyclic core. Applying such a method post-synthesis to deuterate the methylsulfonyl group would require harsh conditions (e.g., strong base or metal catalysis) that would likely compromise the stereochemical integrity and functional groups of the Omarigliptin molecule. wikipedia.orgmdpi.com

Incorporation of Deuterated Precursors in Convergent Synthesis

A more robust and common strategy for preparing compounds like Omarigliptin-d3 is to incorporate the deuterium label early in the synthesis by using an isotopically labeled precursor. nih.gov This "bottom-up" approach ensures high isotopic purity at the desired position without risking the integrity of the final complex molecule.

For Omarigliptin-d3, the ideal precursor is methanesulfonyl chloride-d3 (CD₃SO₂Cl). This deuterated reagent can be used in place of standard methanesulfonyl chloride to install the trideuterated mesyl group onto the pyrazole heterocycle. The synthesis of methanesulfonyl chloride-d3 has been reported, for example, through the chlorination of dimethyl sulfoxide-d6 (DMSO-d6). jst.go.jp This commercially available starting material provides an efficient route to the required deuterated reagent. isotope.com

The synthetic sequence would involve:

Preparation of the pyrazole heterocycle: Synthesizing the core 2,6-dihydropyrrolo[3,4-c]pyrazole.

Sulfonylation with a deuterated reagent: Reacting the pyrazole nitrogen with methanesulfonyl chloride-d3 (CD₃SO₂Cl) in the presence of a base to form the key deuterated heterocyclic intermediate.

Final Assembly: Coupling this CD₃-sulfonated pyrazole with the pyranone fragment via the established diastereoselective reductive amination, followed by deprotection, to yield the final this compound.

This precursor incorporation strategy is highly efficient, ensures the label is in the correct and stable position, and is fully compatible with the established manufacturing process for Omarigliptin.

Purification and Isolation Techniques for Deuterated Stereoisomers

The final step in any synthesis is the purification and isolation of the target compound to the high degree of purity required for pharmaceutical use. For this compound, this process is complicated by the need to separate the desired deuterated stereoisomer from a mixture that may contain not only other stereoisomers but also isotopologues (molecules with different isotopic compositions).

Chromatographic Separation of Isomeric Mixtures

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purification of complex organic molecules like Omarigliptin in the pharmaceutical industry. waters.com For the specific challenge of isolating this compound, preparative HPLC must address two distinct separation challenges simultaneously: stereoisomers and isotopologues.

Separation of Stereoisomers: The diastereoselective reductive amination step, while highly selective, still produces a small amount of the undesired (2R,3S,5R) diastereomer. Furthermore, other stereoisomers could potentially be present as minor impurities. These are typically separated using chiral stationary phases (CSPs) or highly efficient achiral reversed-phase columns that can resolve diastereomers. nih.gov Method development focuses on optimizing the mobile phase composition and column chemistry to maximize the resolution between the desired (2R,3S,5S) isomer and all other stereoisomers.

Separation of Isotopologues: Deuterated compounds often exhibit slightly different retention times in chromatography compared to their non-deuterated (protiated) counterparts, an effect known as the chromatographic isotope effect. researchgate.netcchmc.org In reversed-phase HPLC, deuterated compounds typically elute slightly earlier than their protiated analogs because C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker hydrophobic interactions with the stationary phase. cchmc.org While this effect is small, it can be exploited with high-efficiency HPLC columns and optimized methods to separate Omarigliptin-d3 from any residual non-deuterated Omarigliptin or partially deuterated species (d1, d2).

The final purification would likely involve a multi-step process or a highly optimized, high-resolution preparative HPLC method designed to provide baseline separation of all significant stereochemical and isotopic impurities, ensuring the final product meets stringent purity specifications.

Table 3: Chromatographic Purification Considerations
ChallengeSeparation PrincipleTypical Technique
Stereoisomers (Diastereomers)Differences in 3D structure leading to different interactions with the stationary phase.Preparative HPLC with chiral or high-resolution achiral columns (e.g., C18).
Isotopologues (d3 vs. d0)Chromatographic Isotope Effect; minor differences in polarity and van der Waals interactions.High-resolution preparative Reversed-Phase HPLC (RP-HPLC).
Overall PurityCombination of the above to remove all process-related impurities and byproducts.Gradient elution preparative HPLC followed by crystallization.

Crystallization-Induced Diastereomeric and Enantiomeric Resolution

A critical step in the asymmetric synthesis of the Omarigliptin core structure involves the strategic use of a crystallization-induced dynamic resolution to establish key stereocenters with high fidelity. nih.govwvu.edu This advanced methodology is applied to a crucial tetrahydropyran intermediate, allowing for a significant upgrade of both diastereomeric and enantiomeric purity without resorting to chromatographic separation. nih.gov

The specific intermediate targeted for this resolution is (2R,3S)-2-(2,5-Difluorophenyl)-3-nitro-3,4-dihydro-2H-pyran, which is initially formed as a diastereomeric mixture. nih.gov The process leverages a technique known as crystallization-induced diastereomer transformation (CIDT), a powerful application of dynamic kinetic resolution. nih.govresearchgate.net The underlying principle of this method involves the epimerization of the undesired diastereomer in solution into the desired one, which is concurrently removed from the equilibrium by selective crystallization due to its lower solubility. This dynamic shift ultimately converts a mixture of isomers into a single, highly pure solid product. nih.gov

Intensive research was conducted to optimize this transformation. nih.gov The process involves promoting the epimerization between the trans and cis diastereomers of the nitrodihydropyran intermediate using a base. A screening of fourteen different bases identified 1,4-Diazabicyclo[2.2.2]octane (DABCO) as the optimal choice, providing a superior rate of epimerization while maintaining product stability. nih.gov

The optimized conditions for the CIDT process were carefully established. nih.gov The reaction commences with a 1.4:1 mixture of trans to cis diastereomers, which already possesses a high enantiomeric excess (93% ee) from a preceding asymmetric Henry reaction. nih.gov This mixture is treated with 10 mol % of DABCO in a 3:1 solvent system of isopropanol (B130326) (IPA) and water at a controlled temperature of 10 °C. nih.gov Under these conditions, the less soluble, desired trans diastereomer selectively crystallizes, driving the equilibrium in the solution towards its formation. nih.gov

Table 1: Summary of Crystallization-Induced Diastereomer Transformation (CIDT) Results

ParameterDiastereomeric Ratio/ExcessEnantiomeric Excess (ee)Yield
Starting Material 1.4:1 (trans/cis)93%N/A
Final Product >99% de (trans)>99%83%

State of the Art Analytical Characterization and Quantification of 2r,3s,5s Omarigliptin D3

Spectroscopic Characterization Techniques for Deuterated Compounds

Spectroscopic methods are indispensable for the initial characterization of deuterated compounds, providing fundamental information on structure and isotopic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Incorporation Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for verifying the successful incorporation of deuterium atoms into a molecule. For highly deuterated compounds where proton signals are significantly diminished, Deuterium NMR (²H-NMR) becomes a powerful alternative for structural verification and enrichment determination. sigmaaldrich.com The process involves dissolving the sample in a non-deuterated solvent and acquiring the deuterium spectrum. sigmaaldrich.com The absence of signals at specific chemical shifts in the ¹H-NMR spectrum, corresponding to the positions of deuterium labeling, alongside the appearance of signals in the ²H-NMR spectrum, provides direct evidence of successful deuteration. Detailed kinetic analysis of deuterium incorporation can also be performed by monitoring the time-dependent changes in NMR signals. mdpi.com

Key Observables in NMR for Deuterium Incorporation:

TechniqueObservationInterpretation
¹H-NMR Disappearance or reduction in the intensity of proton signals at specific locations.Successful replacement of hydrogen with deuterium at those sites.
²H-NMR Appearance of signals corresponding to the deuterium nuclei.Confirms the presence and chemical environment of the incorporated deuterium.
2D NMR (e.g., HSQC) Absence of correlation peaks between specific protons and carbons.Further confirms the sites of deuteration.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the isotopic purity and confirming the elemental composition of deuterated compounds like (2R,3S,5S)-Omarigliptin-d3. nih.govnih.gov This technique can distinguish between isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. nih.gov

Chromatographic Method Development for this compound

Chromatographic techniques are essential for the separation, purification, and quantification of this compound, ensuring its purity from related substances and stereoisomers.

Liquid Chromatography (LC) Methodologies for Separation and Retention

Liquid chromatography (LC) is a cornerstone of pharmaceutical analysis, offering various modes of separation based on the different affinities of analytes for the stationary and mobile phases. nih.gov For a molecule like Omarigliptin (B609743), which contains both polar and non-polar functionalities, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are commonly employed. nih.gov The goal is to develop a method with sufficient resolution to separate the main compound from any impurities.

Optimization of Stationary and Mobile Phases

The selection and optimization of the stationary and mobile phases are crucial for achieving a successful chromatographic separation. nih.gov

Stationary Phase: The choice of the stationary phase is a critical first step. nih.gov For Omarigliptin and its deuterated analogue, C18 columns are a common starting point for reversed-phase chromatography due to their versatility. The particle size of the stationary phase material also plays a role, with smaller particles generally providing higher efficiency and resolution. unife.it

Mobile Phase: The mobile phase composition, including the type of organic modifier (e.g., acetonitrile (B52724), methanol), the aqueous component (e.g., water, buffer), and additives (e.g., formic acid, ammonium (B1175870) acetate), significantly influences the retention and selectivity of the separation. nih.gov A systematic approach, often involving a design of experiments (DoE), is used to optimize parameters such as the gradient profile, pH, and ionic strength to achieve the desired separation. nih.gov

Table of Typical LC Method Parameters for Optimization:

ParameterVariablesGoal
Column Chemistry C18, C8, Phenyl-Hexyl, etc.Achieve optimal retention and selectivity.
Organic Modifier Acetonitrile, Methanol (B129727)Modulate solvent strength and selectivity.
Mobile Phase pH Acidic, neutral, or basic buffersControl the ionization state of the analyte for improved peak shape and retention.
Gradient Time Duration of the gradient elutionEnsure adequate separation of all components within a reasonable analysis time.
Flow Rate Typically 0.2 - 1.0 mL/min for HPLCOptimize efficiency and analysis time.
Column Temperature 25°C - 60°CAffects viscosity, retention, and selectivity. nih.gov
Chiral Chromatography for Stereoisomeric Purity Assessment

Since (2R,3S,5S)-Omarigliptin is a chiral molecule with specific stereochemistry, it is imperative to assess its stereoisomeric purity. Chiral high-performance liquid chromatography (HPLC) is the gold standard for separating enantiomers and diastereomers. unife.itmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation.

The development of a chiral HPLC method involves screening different types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), to find one that provides adequate resolution for the stereoisomers of Omarigliptin. researchgate.netmdpi.com The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like ethanol (B145695) or isopropanol) with a small amount of an amine modifier (like diethylamine), is then optimized to achieve the best separation. researchgate.net Validation of the chiral method ensures its accuracy, precision, and linearity for the quantification of any undesired stereoisomers.

Coupling with Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity.

Development of Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for quantifying targeted compounds. For Omarigliptin, the protonated molecule [M+H]⁺ is typically selected as the precursor ion in the first quadrupole. Following collision-induced dissociation, specific product ions are monitored in the third quadrupole.

While specific MRM transitions for this compound are not explicitly detailed in the reviewed literature, they can be inferred from the transitions established for the non-deuterated Omarigliptin. The MRM transition for Omarigliptin has been reported as m/z 399.2 → 153.0. ut.eenih.gov Another study reported the transition at m/z 399.1 → 153.0. researchgate.net Given that this compound has three deuterium atoms, its precursor ion would be expected to have a mass-to-charge ratio of approximately m/z 402.2. The fragmentation pattern is anticipated to be similar to the non-deuterated compound, thus a likely MRM transition for the deuterated standard would be m/z 402.2 → 156.0 or another stable, high-intensity product ion. The precise transition would be confirmed through infusion experiments during method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Omarigliptin399.2153.0
This compound (inferred)402.2~156.0

This table is based on available data for Omarigliptin and inferred principles for its deuterated analogue.

Matrix Effect Evaluation in Complex Research Samples

The matrix effect, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, is a critical parameter to evaluate in LC-MS/MS assays. Stable isotope-labeled internal standards like this compound are specifically used to compensate for these effects, as they co-elute with the analyte and experience similar ionization suppression or enhancement.

In a study quantifying Omarigliptin in rat plasma, the matrix effect was found to be acceptable, indicating that the chosen sample preparation and chromatographic conditions minimized interference from endogenous plasma components. ut.ee For this compound, a similar minimal matrix effect would be expected, ensuring the reliability of the quantitative data. The evaluation is typically performed by comparing the peak area of the analyte in a post-extraction spiked sample to that of the analyte in a neat solution at the same concentration.

Validation of Analytical Methods for Research Applications

Method validation ensures that an analytical procedure is suitable for its intended purpose. The following sections detail the key validation parameters for the quantification of this compound.

Assessment of Specificity and Selectivity in Research Matrices

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, specificity is achieved through a combination of chromatographic separation and the unique MRM transition of the analyte. For the analysis of Omarigliptin, methods have demonstrated high selectivity with no significant interference from endogenous plasma components at the retention time of the analyte. ut.ee When using this compound as an internal standard, its distinct mass ensures no cross-talk with the non-deuterated analyte, further enhancing the selectivity of the assay.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For a UHPLC-MS/MS method for the simultaneous determination of Pioglitazone and Omarigliptin in rat plasma, the LOQ for Omarigliptin was established at 10 ng/mL. ut.ee Another study reported a lower limit of quantification (LLOQ) of 25 nM for Omarigliptin in human plasma. nih.gov The LOD and LOQ for this compound would be determined during method validation and are expected to be in a similar range, ensuring sufficient sensitivity for its use as an internal standard in pharmacokinetic studies.

ParameterOmarigliptin
Limit of Quantification (LOQ)10 ng/mL
Lower Limit of Quantification (LLOQ)25 nM

This table presents reported LOQ values for Omarigliptin.

Evaluation of Reproducibility and Accuracy for Research-Grade Data

Reproducibility and accuracy are measures of the method's precision and trueness. For the quantification of Omarigliptin, the intra- and inter-day precision and accuracy have been shown to be within acceptable limits as per regulatory guidelines. ut.ee The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high levels of reproducibility and accuracy, as it effectively corrects for variability in sample processing and instrument response.

In a validated method for Omarigliptin, the accuracy and precision were reported to be acceptable. ut.ee While specific data for the d3 analogue is not available, it is the standard for ensuring such accuracy and precision in the quantification of the parent drug.

Stability-Indicating Methods for Research Sample Analysis

The development and validation of stability-indicating analytical methods are fundamental for the accurate quantification of active pharmaceutical ingredients (APIs) in research and quality control samples. In accordance with International Council for Harmonisation (ICH) guidelines, these methods must be capable of distinguishing the intact API from any degradation products, impurities, or excipients. pharmoutsourcing.comijcrt.orgamazonaws.com For this compound, a deuterated isotopologue of Omarigliptin, the analytical methods established for the parent compound are directly applicable, as deuterium labeling does not significantly alter its chemical stability or chromatographic behavior. These methods are crucial for determining the intrinsic stability of the molecule and ensuring that sample analysis is free from interference from potential degradants that may form during storage or handling. amazonaws.com

Forced degradation, or stress testing, is a critical component in the development of stability-indicating methods. researchgate.net It involves subjecting the compound to conditions more severe than standard stability testing to accelerate degradation and elucidate potential degradation pathways. researchgate.netresolvemass.ca Research on Omarigliptin has demonstrated its susceptibility to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. nih.govnih.gov

One comprehensive study subjected Omarigliptin to hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress. nih.gov The findings indicated that the molecule is labile under all tested conditions. nih.gov In contrast, another study reported that Omarigliptin was sensitive to acidic, alkaline, and oxidative conditions but demonstrated stability under thermal and photolytic stress. nih.gov Such studies are vital for identifying the degradation products (DPs) and developing analytical techniques capable of resolving them from the parent compound. researchgate.netnih.gov

Table 1: Summary of Forced Degradation Conditions for Omarigliptin
Stress ConditionReagent/MethodObservationsReference
Acid Hydrolysis 0.1 M HClDegradation observed nih.govnih.gov
Alkaline Hydrolysis 0.1 M NaOHDegradation observed nih.govnih.gov
Oxidation 30% H₂O₂Degradation observed nih.govnih.gov
Photolytic UV/Fluorescent LightLabile / Stable (conflicting reports) nih.govnih.gov
Thermal Dry HeatLabile / Stable (conflicting reports) nih.govnih.gov

To separate and quantify Omarigliptin in the presence of its degradants, various high-performance liquid chromatography (HPLC) and ultra-fast liquid chromatography (UFLC) methods have been developed. nih.govresearchgate.net These methods have been validated for specificity, accuracy, precision, and linearity, confirming their status as stability-indicating. researchgate.net

One UFLC method was able to separate Omarigliptin and five of its degradation products in under six minutes. nih.gov The structural elucidation of these DPs was subsequently performed using mass spectrometry (MS), which is an indispensable tool for identifying unknown compounds formed during stability studies. nih.govresearchgate.net Another validated stability-indicating HPLC method utilized a C8 column with a phosphate (B84403) buffer and methanol mobile phase for effective separation. researchgate.net

Table 2: Examples of Chromatographic Conditions for Stability-Indicating Analysis of Omarigliptin
ParameterMethod 1 (HPLC)Method 2 (UFLC)
Column Agilent ZORBAX C8 (250 x 4.6 mm)Information not specified
Mobile Phase 10µM Phosphate Buffer and Methanol (45:55 v/v)Information not specified
Detection UV at 230 nmMS and UV
Key Finding Method proven to be sensitive, accurate, precise, linear, robust, and specific.Separated Omarigliptin and five degradation products in < 6 minutes.
Reference researchgate.net nih.gov

The successful development of these stability-indicating methods ensures that research samples containing this compound can be analyzed with high confidence. The methods provide assurance that the quantification of the compound is accurate and unaffected by the presence of impurities or degradation products that may have formed, thereby guaranteeing the integrity of the analytical results. researchgate.net

Research Applications and Mechanistic Studies of 2r,3s,5s Omarigliptin D3

Role of Deuterated Analogs in In Vitro Drug Metabolism Research

Deuterated compounds are pivotal in modern drug metabolism studies. researchgate.net They serve as powerful probes to understand how a drug is processed by metabolic enzymes and to assess its intrinsic stability. nih.govsimsonpharma.com

Understanding the biotransformation or metabolism of a new chemical entity is a cornerstone of drug development. Deuterated analogs like (2R,3S,5S)-Omarigliptin-d3 are instrumental in this process. When a drug is incubated with in vitro systems such as human liver microsomes, S9 fractions, or intact hepatocytes, it can be converted into various metabolites. Identifying these metabolites in a complex biological matrix can be challenging.

By co-incubating a mixture of unlabeled Omarigliptin (B609743) and this compound, researchers can readily identify potential metabolites using mass spectrometry. Any molecule originating from the drug will appear as a "doublet" signal—one at the mass of the metabolite and another at a mass shifted by three Daltons (corresponding to the three deuterium (B1214612) atoms). This "doublet" signature provides a clear and unambiguous confirmation of a metabolite's origin, facilitating its structural elucidation.

For Omarigliptin, human studies with a radiolabeled version ([14C]Omarigliptin) have shown that the drug undergoes minimal metabolism, with the unchanged parent compound being the major component in plasma and urine. e-enm.orge-enm.orgnih.gov In such cases, this compound would be used in cellular and subcellular systems to definitively confirm this low metabolic turnover and to precisely identify the structure of any minor metabolites that may not have been detectable in human studies.

Table 1: Summary of Human Absorption, Metabolism, and Excretion (ADME) Findings for Omarigliptin. These findings indicate a high degree of metabolic stability, which can be further investigated in vitro using deuterated analogs.

Metabolic stability is a critical parameter that influences a drug's half-life and dosing frequency. researchgate.net Omarigliptin was specifically designed for high metabolic stability, contributing to its long duration of action. researchgate.netnih.gov Deuteration can be used to probe the specific sites and mechanisms of metabolic breakdown, even if the process is slow. This is achieved by measuring the kinetic isotope effect (KIE).

The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Since the C-D bond is stronger than the C-H bond, its enzymatic cleavage is often slower. If deuterium is placed at a known site of metabolism (e.g., a site of oxidation by a cytochrome P450 enzyme), a decrease in the rate of metabolism compared to the non-deuterated compound is observed. This is known as a primary kinetic isotope effect and confirms that the C-H bond cleavage is a rate-limiting step in the metabolic pathway. nih.gov

In the context of Omarigliptin, researchers would use this compound in enzyme assays with specific metabolic enzymes to measure and compare its rate of disappearance against that of unlabeled Omarigliptin. A significant KIE would provide precise mechanistic information about its metabolic pathway and reinforce the understanding of its inherent stability.

Table 2: Hypothetical Example of a Metabolic Stability Assay to Determine the Kinetic Isotope Effect (KIE). The KIE is calculated as the ratio of the metabolic rates (Rate H / Rate D). A value significantly greater than 1 indicates that C-H bond cleavage at the deuterated position is a rate-limiting step.

Application as an Internal Standard in Quantitative Bioanalytical Research

The accurate quantification of drugs in complex biological matrices like plasma, urine, or cell lysates is fundamental to pharmacokinetic and metabolism research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and the use of a stable isotope-labeled internal standard (SIL-IS) is considered best practice for ensuring accuracy and precision. nih.govfda.govresearchgate.net

An internal standard (IS) is a compound of known concentration added to all samples (including calibration standards, quality controls, and unknown study samples) before processing. It is used to correct for variability during the analytical procedure. researchgate.net this compound is an ideal internal standard for Omarigliptin because its physical and chemical properties are nearly identical to the analyte.

This similarity ensures that it behaves in the same way during sample extraction, chromatography, and ionization in the mass spectrometer. It therefore effectively compensates for:

Variability in sample recovery: Losses during protein precipitation or liquid-liquid extraction affect both the analyte and the IS equally.

Matrix effects: Components of the biological sample can suppress or enhance the ionization of the analyte in the MS source. Since the SIL-IS is affected to the same degree, the ratio of analyte to IS remains constant. nih.gov

Instrumental drift: Minor fluctuations in injection volume or detector response are corrected for.

By using the ratio of the analyte's MS signal to the IS's MS signal for quantification, the method becomes significantly more robust, accurate, and precise. scispace.com

Table 3: Comparison of a Stable Isotope-Labeled Internal Standard (SIL-IS) with a Structural Analog IS.

A typical bioanalytical method for quantifying Omarigliptin in a research sample (e.g., plasma from a preclinical pharmacokinetic study) using this compound as an IS would involve several key steps. nih.govnih.gov

Sample Preparation: A known amount of this compound solution is added to the plasma sample. Proteins are then removed, typically by precipitation with an organic solvent like acetonitrile (B52724) or by liquid-liquid extraction. nih.gov

LC Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte and IS are separated from other sample components on a chromatographic column.

MS/MS Detection: The column eluent is directed into a tandem mass spectrometer. The instrument is set to operate in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for each compound is selected and fragmented, and a specific product ion is monitored. This process is highly selective and sensitive. The instrument monitors the specific mass transitions for both Omarigliptin and its deuterated internal standard simultaneously. researchgate.net

Quantification: The peak areas of the MRM chromatograms for the analyte and the IS are measured. The ratio of the analyte peak area to the IS peak area is calculated and used to determine the concentration of Omarigliptin in the original sample by referencing a calibration curve prepared in the same biological matrix.

Table 4: Example of Multiple Reaction Monitoring (MRM) Transitions for the Quantification of Omarigliptin. The specific mass-to-charge (m/z) values are selected to ensure high selectivity and sensitivity. researchgate.net

Mechanistic Pharmacology Studies of this compound

Beyond metabolism and bioanalysis, deuterated compounds can be valuable tools in mechanistic pharmacology to probe drug-target interactions. Omarigliptin is a competitive, reversible inhibitor of the DPP-4 enzyme. acs.orgacs.org While specific studies using this compound in this context are not publicly available, its properties allow for several potential applications.

One key application is in competitive binding assays. This compound can be used as a stable, heavy-labeled tracer to study the binding of other, unlabeled compounds to the DPP-4 enzyme. In such an assay, the enzyme is incubated with a fixed concentration of the deuterated tracer and varying concentrations of a test compound. The ability of the test compound to displace the deuterated tracer from the enzyme's active site is measured by quantifying the amount of bound tracer, typically using LC-MS/MS. This allows for the determination of the test compound's binding affinity (Ki).

Furthermore, this compound could be used in target engagement studies in cellular systems. nih.gov By treating cells with the deuterated compound, researchers can quantify its uptake and binding to DPP-4, distinguishing it from any endogenous substrates or unlabeled drugs. This helps to correlate the concentration of the drug at its target site with the observed pharmacological effect, providing crucial insights into its mechanism of action.

Table 5: Potential Applications of this compound in Mechanistic Pharmacology Research.

Investigations of Enzyme-Inhibitor Kinetics and Binding Thermodynamics In Vitro

This compound, as a deuterated isotopologue of the potent dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin, is a valuable tool for in vitro investigations of enzyme-inhibitor kinetics and binding thermodynamics. While specific studies on the d3 variant are not extensively published, the kinetic and thermodynamic profile can be inferred from its parent compound, omarigliptin, and other well-characterized DPP-4 inhibitors.

Omarigliptin is a competitive, reversible inhibitor of DPP-4 with a reported IC50 value of 1.6 nM and a Ki of 0.8 nM. acs.org The binding of DPP-4 inhibitors, or "gliptins," to the enzyme is typically a rapid, electrostatically driven process. nih.govvetmeduni.ac.at This interaction is characterized by fast association rates (kon) and generally slow dissociation rates (koff), which contribute to their high affinity and prolonged duration of action. nih.govvetmeduni.ac.at For many gliptins, the binding is an enthalpy-driven process, indicating strong ionic interactions and solvent-shielded hydrogen bonds within the active site of the enzyme. nih.govvetmeduni.ac.at

The introduction of deuterium atoms in this compound is not expected to significantly alter the fundamental binding mode or the primary interactions with the DPP-4 active site, which for omarigliptin involves hydrogen bonds with residues such as Glu205 and Tyr662. researchgate.net However, subtle changes in the thermodynamic signature may be observable. Isothermal titration calorimetry (ITC) is the gold standard for measuring these thermodynamic parameters, providing direct measurement of binding affinity (KD), enthalpy (ΔH), and allowing for the calculation of entropy (ΔS). americanpharmaceuticalreview.com Comparative ITC studies between omarigliptin and this compound could reveal minor differences in ΔH and ΔS, reflecting the altered vibrational properties of the C-D bonds compared to C-H bonds. americanpharmaceuticalreview.comresearchgate.net

The following table summarizes the kinetic and thermodynamic parameters for several approved DPP-4 inhibitors, providing a comparative context for the expected profile of this compound.

DPP-4 InhibitorIC50 (nM)Ki (nM)kon (M⁻¹s⁻¹)koff (s⁻¹)Binding Affinity (KD) (nM)
Omarigliptin1.60.8Data not availableData not availableData not available
Sitagliptin18Data not available1.3 x 10⁶3.6 x 10⁻³2.8
Linagliptin~1Data not available7.6 x 10⁶5.1 x 10⁻⁵0.0066
Alogliptin<10Data not available2.0 x 10⁶5.9 x 10⁻³2.9
Saxagliptin~50Data not available1.2 x 10⁶1.4 x 10⁻⁴0.12
Vildagliptin~60Data not available5.4 x 10⁵1.5 x 10⁻⁴0.28

Data compiled from multiple sources for comparative purposes. acs.orgvetmeduni.ac.atvetmeduni.ac.at

Structure-Activity Relationship (SAR) Studies Utilizing Deuterated Probes

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. oncodesign-services.com The use of deuterated probes like this compound can provide nuanced insights within an established SAR framework. The SAR of omarigliptin is well-defined, with its tricyclic core, composed of a difluorophenyl ring, a tetrahydropyran (B127337) ring, and a methylsulfonylpyrrolopyrazole moiety, being crucial for its potent and selective inhibition of DPP-4. acs.orgnih.gov

This information is valuable for guiding the design of next-generation analogs. For instance, if a particular C-H bond is identified as a primary metabolic liability, medicinal chemists can focus on modifying that part of the molecule to block metabolism and improve pharmacokinetic properties, without altering the core pharmacophore responsible for target binding. oncodesign-services.com Thus, this compound and other specifically deuterated analogs act as precision tools to dissect the interplay between structural features, target affinity, and metabolic fate. simsonpharma.com

Exploring Deuterium Isotope Effects on Molecular Interactions at the Target Site

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.orgwikipedia.org This effect arises from the difference in zero-point vibrational energy between a C-H bond and a stronger, lower-energy C-D bond. portico.org More energy is required to cleave a C-D bond than a C-H bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step. portico.orgwikipedia.org

In the context of this compound binding to DPP-4, deuterium isotope effects can be explored to probe the nature of the interactions at the enzyme's active site. While the primary binding interactions of omarigliptin are non-covalent (hydrogen bonds and hydrophobic interactions), the dynamics of these interactions can be subtly influenced by deuteration. researchgate.net For example, if a C-H bond on the inhibitor is involved in a weak hydrogen bond or a van der Waals interaction with an amino acid residue in the active site, the substitution with a C-D bond could slightly alter the strength or dynamics of that interaction.

These subtle changes, known as binding isotope effects (BIEs), can be measured through high-precision kinetic and thermodynamic analyses. nih.gov Although often small, BIEs can provide detailed information about atomic-level changes that occur when a ligand binds to its target protein. nih.gov They can reveal bond polarization, conformational changes, or geometric distortions in the bound state. nih.gov While a primary KIE is not expected for the non-covalent, reversible binding of omarigliptin, secondary kinetic isotope effects (SKIEs) could potentially be observed. wikipedia.org SKIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but influences the transition state through steric or electronic effects. wikipedia.org Investigating these effects with this compound could offer a higher-resolution view of its interaction with the DPP-4 active site compared to studies with the non-deuterated parent compound alone.

Studies on Stereochemical Integrity and Deuterium Exchange

Investigation of Deuterium Exchange under Controlled In Vitro Experimental Conditions

This compound is designed with covalently bound deuterium atoms that are generally stable and not readily exchangeable with protons from aqueous solvents under physiological conditions. However, investigating the potential for deuterium exchange under controlled in vitro experimental conditions is a necessary step in its characterization as a stable isotopic tracer.

The primary technique for such investigations is hydrogen-deuterium exchange mass spectrometry (HDX-MS). mdpi.comyoutube.com In a typical experiment, this compound would be incubated in a protic solvent (e.g., water or buffer) under various controlled conditions (e.g., different pH values and temperatures) for defined periods. mdpi.com Following incubation, the sample would be analyzed by high-resolution mass spectrometry to determine if any of the deuterium atoms have been replaced by hydrogen atoms. The mass of the molecule would be precisely measured, and any decrease from the expected mass of the d3-labeled compound would indicate back-exchange. youtube.com

HDX-MS can distinguish between rapidly exchanging protons (e.g., from -OH or -NH groups) and slowly exchanging C-H protons. The C-D bonds in this compound are expected to be non-labile and not prone to exchange under normal in vitro conditions. These experiments would confirm the isotopic stability of the labeled compound, which is a prerequisite for its use as an internal standard in quantitative bioanalysis or as a tracer in metabolic studies. scispace.com The absence of significant deuterium-hydrogen back-exchange would validate its utility as a reliable tool for these research applications.

Future Perspectives and Advanced Research Directions

Integration of (2R,3S,5S)-Omarigliptin-d3 in Advanced In Vitro Model Systems

The limitations of traditional preclinical models have spurred the development of advanced in vitro systems that more accurately replicate human physiology. nih.govnih.gov Technologies such as organ-on-a-chip (OOC) and other microphysiological systems (MPS) are at the forefront of this evolution, offering a more predictive assessment of a drug's behavior in humans. nih.gov

The integration of this compound into these models is crucial for detailed pharmacokinetic and metabolic studies. nih.gov In this context, it primarily serves as an ideal internal standard for quantitative analysis using mass spectrometry. nih.govclearsynth.com Because deuterated standards are chemically and physically almost identical to the analyte of interest, they exhibit similar behavior during sample extraction and analysis, which corrects for matrix effects and improves the accuracy and precision of measurements. clearsynth.comresearchgate.net

In advanced gut-liver-on-a-chip models, for instance, this compound can be used to precisely quantify the absorption and subsequent metabolism of the parent drug, Omarigliptin (B609743). nih.gov These models allow researchers to study the compound's journey through simulated intestinal and hepatic tissues, providing critical data on metabolic stability and potential metabolite formation in a human-relevant context. nih.govresearchgate.net The use of a stable isotope-labeled standard is indispensable in these complex systems to ensure reliable quantification of the parent drug and its metabolites. cernobioscience.comtexilajournal.com

Model SystemKey FeaturesRole of this compound
Traditional 2D Cell CultureMonolayer of cells, limited cell-cell interaction, less physiologically relevant.Internal standard for basic metabolism and clearance studies.
3D Spheroids/OrganoidsThree-dimensional structure, improved cell-cell interaction and physiological function.Accurate quantification in more complex biological matrices to assess metabolic pathways.
Organ-on-a-Chip (OOC)Microfluidic system mimicking organ-level structure and function, includes multiple cell types and physiological flow. nih.govHigh-precision tracking of drug absorption, distribution, and metabolism (ADME) across interconnected "organs". cernobioscience.com
Microphysiological Systems (MPS)Interconnected multi-organ systems providing systemic insights into drug disposition and potential organ-organ interactions.Essential for quantifying systemic exposure and inter-organ metabolism of Omarigliptin.

Computational Modeling and Molecular Dynamics Simulations of Isotope Effects

Computational tools are becoming indispensable for predicting the effects of deuteration on a drug's properties, thereby guiding synthetic efforts and reducing reliance on costly and time-consuming experimental work. alfa-chemistry.com Molecular dynamics (MD) simulations and combined quantum mechanical/molecular mechanical (QM/MM) approaches can provide atomic-level insights into how deuterium (B1214612) substitution impacts a drug's interaction with biological targets and metabolizing enzymes. alfa-chemistry.comnih.govmdpi.com

For this compound, these models can be used to:

Predict Metabolic Stability : By simulating the interaction of Omarigliptin and its deuterated analogue with cytochrome P450 enzymes—the primary family of enzymes responsible for drug metabolism—researchers can predict the kinetic isotope effect. acs.orgnih.gov These simulations can calculate the energy barriers for C-H versus C-D bond cleavage, providing a quantitative prediction of the reduction in the rate of metabolism. nih.govacs.org

Analyze Target Binding : MD simulations can reveal whether deuterium substitution alters the compound's binding affinity or residence time with its target, the DPP-4 enzyme. mdpi.com While isotopic substitution is not expected to significantly change binding affinity, subtle changes in molecular properties like bond vibrations and van der Waals interactions can be explored. wikipedia.org

Guide Drug Design : Predictive modeling allows for the virtual screening of various deuteration patterns on a drug scaffold. alfa-chemistry.com This helps identify the optimal positions for deuterium substitution to maximize therapeutic potential by improving pharmacokinetic properties without negatively affecting efficacy. alfa-chemistry.com

Computational MethodPrincipleApplication to this compound
Molecular DockingPredicts the preferred binding orientation of a molecule to a target.Confirming that deuteration does not alter the binding mode of Omarigliptin within the DPP-4 active site.
Molecular Dynamics (MD) SimulationsSimulates the movement and interaction of atoms and molecules over time. mdpi.comAnalyzing the stability of the drug-enzyme complex and understanding how deuteration affects molecular flexibility and interactions. alfa-chemistry.com
Quantum Mechanics/Molecular Mechanics (QM/MM)Combines the accuracy of quantum mechanics for the reaction site with the efficiency of molecular mechanics for the surrounding protein environment. nih.govCalculating the activation energies for metabolic reactions to quantitatively predict the kinetic isotope effect (KIE) on metabolism by P450 enzymes. nih.gov
Pharmacokinetic (PK) ModelingUses mathematical models to describe the ADME of a drug in the body. pharmacognosyjournal.netIntegrating predicted metabolic clearance rates to simulate the full pharmacokinetic profile and project an extended half-life. alfa-chemistry.com

Development of Novel Analytical Platforms for Deuterated Compounds in Micro-scale Research

The analysis of biological samples is increasingly moving towards micro-scale platforms, such as microfluidics and lab-on-a-chip systems, which offer advantages like reduced sample and reagent consumption, faster analysis times, and potential for high-throughput screening. nih.govresearchgate.net However, a major challenge with these systems is the detection of analytes at very low concentrations. researchgate.net

Novel analytical platforms are being developed to address this challenge, often by coupling microfluidic separation techniques with highly sensitive detection methods. For the analysis of this compound and its non-deuterated counterpart, these platforms are particularly advantageous.

Sample Preconcentration : Techniques like field-amplified sample stacking (FASS) and isoelectric focusing can be integrated into microfluidic chips to concentrate analytes from dilute samples before detection, thereby enhancing sensitivity. nih.gov

High-Efficiency Separation : Micro-scale separation methods, such as capillary electrophoresis (CE) and gas chromatography, can effectively separate deuterated compounds from their non-deuterated forms. nih.govnih.gov

Sensitive Detection : Mass spectrometry (MS) remains the gold standard for detecting and quantifying isotopically labeled compounds. nih.gov The development of micro-scale ionization sources, such as capillary vibrating sharp-edge spray ionization (cVSSI), facilitates the coupling of microfluidic systems to mass spectrometers. acs.org Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique used to study protein conformation and interactions, where deuterium labeling plays a central role. nih.govresearchgate.net

These integrated systems enable precise pharmacokinetic studies using minute sample volumes, which is ideal for studies involving advanced in vitro models or rare biological samples.

Expanding the Scope of Isotope Labeling in Chemical Biology and Mechanistic Research

Isotope labeling is a powerful technique for tracing the fate of molecules in complex biological systems and elucidating reaction mechanisms. metwarebio.comfiveable.memusechem.com The use of stable isotopes like deuterium in compounds such as this compound opens up numerous avenues for advanced research in chemical biology. synergyanalyticallabs.com

Mechanistic Enzyme Studies : The kinetic isotope effect is a powerful tool for investigating enzyme mechanisms. mdpi.comdntb.gov.ua By comparing the rate of reaction of Omarigliptin with that of its deuterated isotopologue, researchers can determine whether C-H bond cleavage is a rate-limiting step in its metabolism or its interaction with the DPP-4 enzyme. nih.govacs.org This provides fundamental insights into the catalytic mechanism.

Metabolic Pathway Tracing : Labeled compounds act as tracers to follow metabolic pathways. cernobioscience.comfiveable.me By administering this compound to in vitro or in vivo systems, researchers can use MS to identify and quantify all resulting deuterated metabolites. This helps to create a comprehensive map of the drug's metabolic fate and can reveal previously unknown metabolic shunting pathways that may occur when a primary metabolic route is slowed by deuteration. nih.govnih.gov

Target Engagement and Identification : While the primary target of Omarigliptin is known, labeled probes can be used in proteomics approaches like SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) to confirm target engagement and identify potential off-target interactions in a cellular context. cernobioscience.comresearchgate.net This involves comparing protein interaction profiles in the presence of the labeled versus unlabeled compound.

The strategic use of isotopically labeled molecules like this compound is not merely for creating internal standards but serves as a sophisticated tool for fundamental mechanistic and biological investigations, pushing the boundaries of our understanding of drug action and metabolism. nih.gov

Q & A

Q. How to ensure reproducibility of metabolic stability assays for this compound?

  • Methodological Answer: Standardize hepatocyte sourcing (e.g., pooled donors), incubation conditions (37°C, 5% CO2_2), and substrate concentrations (1 µM). Include positive controls (e.g., testosterone for CYP3A4 activity). Report inter-assay variability and use ANOVA for batch-to-batch comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.